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Compound of Interest

Compound Name: 2-Bromo-4-methoxybenzaldehyde

Cat. No.: B1338418

An In-depth Technical Guide to 2-Bromo-4-
methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial
intermediate in the landscape of organic synthesis. Its unique structural arrangement, featuring
an aldehyde, a methoxy group, and a bromine atom on a benzene ring, provides multiple
reactive sites for chemical transformations. This versatility makes it a valuable building block in
the synthesis of complex organic molecules, particularly in the development of novel
pharmaceuticals, agrochemicals, and advanced materials.[1][2] The aldehyde functional group
readily participates in reactions such as condensations and oxidations, while the aryl bromide
is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the
formation of new carbon-carbon bonds.[2] This guide provides a comprehensive overview of its
chemical properties, synthesis, and applications, with a focus on experimental protocols
relevant to research and development.

Core Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to the successful application of any chemical
intermediate. The key properties of 2-Bromo-4-methoxybenzaldehyde are summarized
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Physicochemical Properties
Property Value Source(s)
Molecular Formula CsH7Bro2 [31[4]
Molecular Weight 215.04 g/mol [31[4]
CAS Number 43192-31-0 [31[4]

Solid, white to off-white or
Appearance ] ] [3]
beige crystalline powder

75-77 °C (some sources up to

Melting Point [3]
80-82 °C)

Boiling Point 284.30 °C

Flash Point 125.70 °C
2-bromo-4-

IUPAC Name [4]
methoxybenzaldehyde

3-Bromo-4-formylanisole, 2-
Synonyms ) [3]
bromo-p-anisaldehyde

Spectroscopic Data (Predicted)

While a comprehensive, experimentally verified dataset is best obtained on a lot-specific basis,
the following table outlines the expected spectroscopic characteristics based on the
compound's structure and data from analogous molecules.
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Technique Expected Peaks / Sighals

Signals corresponding to the aldehyde proton
1H NMR (CHO), aromatic protons (on the benzene ring),
and methoxy group protons (-OCHs).

Peaks for the carbonyl carbon (C=0), aromatic
carbons (including the carbon attached to

13C NMR bromine), and the methoxy carbon (-OCHs).
Based on similar structures, the carbonyl carbon

would appear significantly downfield.[5]

Characteristic absorption bands for: Aldehyde
C=0 stretching (around 1680-1700 cm™1),

IR Spectroscopy Aromatic C=C stretching (around 1580-1600
cm™1), C-O (ether) stretching, and C-Br

stretching.

Molecular ion peak (M*) at m/z = 214/2186,
showing a characteristic M/M+2 isotopic pattern
due to the presence of bromine (7°Br and 81Br
Mass Spectrometry isotopes).[6] Key fragments would correspond to
the loss of a hydrogen atom ([M-H]*), loss of the
formyl group (IM-CHO]%), and the formation of

the bromomethoxy-phenyl cation.

Synthesis Pathway

The synthesis of 2-Bromo-4-methoxybenzaldehyde can be achieved through the ortho-
lithiation and subsequent bromination of a suitable precursor like p-anisaldehyde (4-
methoxybenzaldehyde). This directed ortho-metalation strategy is a powerful tool for
regioselective functionalization of aromatic rings.

Starting Material Reagents Product

Ortho-lithiation
. & Bromination 1. n-BuLi, TMEDA, THF
p-Anisaldehyde 2. Brominating Agent (e.g., CBra) (Z—Bromo—4—methoxybenza|dehyde)
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Caption: General synthesis pathway for 2-Bromo-4-methoxybenzaldehyde.

A general procedure involves the reaction of p-methoxybenzaldehyde with n-butyllithium in the
presence of a chelating agent like tetramethylethylenediamine (TMEDA) in an anhydrous
solvent such as tetrahydrofuran (THF) at low temperatures.[1] This is followed by quenching
with a bromine source to yield the final product.

Key Applications and Experimental Protocols

2-Bromo-4-methoxybenzaldehyde is a versatile intermediate, primarily utilized in palladium-
catalyzed cross-coupling reactions to synthesize more complex molecules, which are often
scaffolds for drug candidates.

Application in Suzuki-Miyaura Cross-Coupling
Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the
formation of carbon-carbon bonds between an organoboron compound and an organic halide.
As an aryl bromide, 2-Bromo-4-methoxybenzaldehyde is an ideal substrate for this reaction,
enabling the introduction of various aryl or vinyl substituents at the 2-position.

This protocol outlines a typical procedure for the coupling of an arylboronic acid with 2-Bromo-
4-methoxybenzaldehyde.

Materials:

2-Bromo-4-methoxybenzaldehyde (1.0 equiv)

Arylboronic acid (1.2-1.5 equiv)

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (3-5 mol%)

Base, e.g., Potassium Carbonate (K2COs) or Cesium Carbonate (Cs2COs) (2.0 equiv)

Degassed solvent system (e.g., 1,4-Dioxane/Water, Toluene, or DMF)
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« Inert atmosphere (Nitrogen or Argon) supply

o Standard laboratory glassware for inert atmosphere reactions

Procedure:

e Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a
magnetic stir bar and a reflux condenser, add 2-Bromo-4-methoxybenzaldehyde, the
arylboronic acid, and the base.

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon). Repeat this
cycle three times to ensure all oxygen is removed.

o Solvent Addition: Add the degassed solvent system to the flask via syringe.

o Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the
reaction mixture.

» Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir
vigorously for the required time (typically 8-24 hours).

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and
extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers,
wash with brine, and dry over anhydrous sodium sulfate.

« Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify
the crude product by flash column chromatography on silica gel to afford the desired biaryl
product.
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Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling
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2-Bromo-4-methoxybenzaldehyde is classified as harmful if swallowed and can cause skin
and serious eye irritation.[3] It may also cause respiratory irritation.

Precautionary Measures:

« Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this
product.[1]

o Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye
protection, and face protection.

o First Aid:
o If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]
o In Case of Skin Contact: Wash off with soap and plenty of water.
o In Case of Eye Contact: Rinse cautiously with water for several minutes.

o Storage: Store in a well-ventilated place. Keep the container tightly closed under an inert
atmosphere, such as nitrogen.

Conclusion

2-Bromo-4-methoxybenzaldehyde stands out as a highly functionalized and versatile building
block in organic chemistry. Its capacity to undergo a variety of chemical transformations, most
notably palladium-catalyzed cross-coupling reactions, makes it an indispensable intermediate
for researchers and scientists in the pharmaceutical and materials science sectors. A thorough
understanding of its properties, synthetic routes, and reaction protocols is essential for
leveraging its full potential in the development of novel and complex molecular architectures.
As with all chemical reagents, adherence to strict safety protocols is paramount during its
handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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formula C8H7BrO2]. BenchChem, [2025]. [Online PDF]. Available at:
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molecular-weight-and-formula-c8h7bro2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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